BCI hydrochloride

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El clorhidrato de BCI se sintetiza mediante una serie de reacciones químicas que involucran la formación de una estructura química específica. La síntesis suele implicar la reacción de materiales de partida adecuados en condiciones controladas para obtener el producto deseado. La ruta sintética exacta y las condiciones de reacción pueden variar dependiendo de los requisitos específicos de la síntesis .

Métodos de producción industrial

La producción industrial del clorhidrato de BCI implica escalar la síntesis de laboratorio a una escala mayor. Esto requiere la optimización de las condiciones de reacción, los procesos de purificación y las medidas de control de calidad para garantizar la consistencia y la pureza del producto final. El compuesto a menudo se produce en forma sólida y se puede disolver en solventes como el dimetilsulfóxido (DMSO) para diversas aplicaciones .

Análisis De Reacciones Químicas

Tipos de reacciones

El clorhidrato de BCI experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto puede sufrir reacciones de oxidación, lo que lleva a la formación de productos oxidados.

Reducción: Las reacciones de reducción pueden convertir el clorhidrato de BCI en formas reducidas.

Sustitución: El compuesto puede participar en reacciones de sustitución, donde grupos funcionales específicos se reemplazan por otros.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en reacciones que involucran clorhidrato de BCI incluyen agentes oxidantes, agentes reductores y varios solventes. Las condiciones de reacción como la temperatura, el pH y el tiempo de reacción se controlan cuidadosamente para lograr los resultados deseados .

Productos principales formados

Los productos principales formados a partir de reacciones que involucran clorhidrato de BCI dependen del tipo específico de reacción y los reactivos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados, mientras que las reacciones de sustitución pueden producir compuestos con diferentes grupos funcionales .

Aplicaciones Científicas De Investigación

El clorhidrato de BCI tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

El clorhidrato de BCI ejerce sus efectos inhibiendo la actividad de DUSP6, una fosfatasa involucrada en la regulación de las vías de señalización de la proteína quinasa activada por mitógeno (MAPK). Al inhibir DUSP6, el clorhidrato de BCI aumenta la expresión de genes diana del factor de crecimiento de fibroblastos (FGF) y modula diversos procesos celulares. El compuesto también activa el eje de señalización del factor 2 relacionado con el factor eritroide 2 nuclear (Nrf2) e inhibe la vía del factor nuclear kappa-light-chain-enhancer de células B activadas (NF-κB), lo que lleva a efectos antiinflamatorios .

Comparación Con Compuestos Similares

Compuestos similares

Otros inhibidores de DUSP6: Varios otros inhibidores de moléculas pequeñas dirigidos a DUSP6 con mecanismos de acción similares.

Singularidad

El clorhidrato de BCI es único debido a su inhibición específica de DUSP6 y su capacidad para modular múltiples vías de señalización. Sus propiedades antiinflamatorias y anticancerígenas lo convierten en una herramienta valiosa en la investigación científica y en potenciales aplicaciones terapéuticas .

El clorhidrato de BCI continúa siendo objeto de una investigación exhaustiva, con estudios en curso que exploran todo su potencial en varios campos.

Propiedades

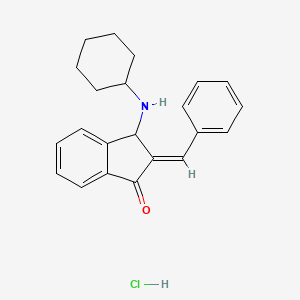

IUPAC Name |

(2E)-2-benzylidene-3-(cyclohexylamino)-3H-inden-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO.ClH/c24-22-19-14-8-7-13-18(19)21(23-17-11-5-2-6-12-17)20(22)15-16-9-3-1-4-10-16;/h1,3-4,7-10,13-15,17,21,23H,2,5-6,11-12H2;1H/b20-15+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPATUDRDKCLPTI-QMGGKDRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2C3=CC=CC=C3C(=O)C2=CC4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)NC\2C3=CC=CC=C3C(=O)/C2=C/C4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

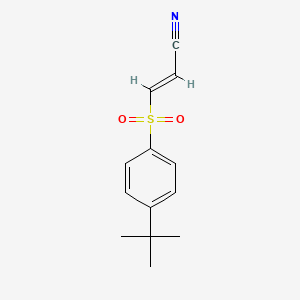

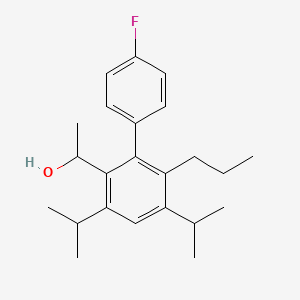

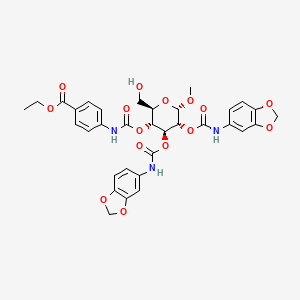

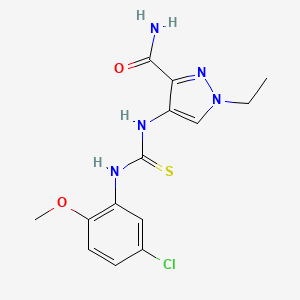

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

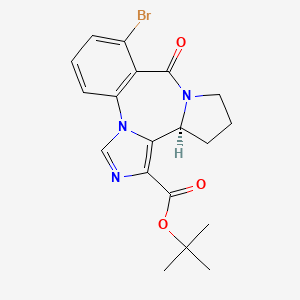

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2-aminopyrimidin-4-yl)oxy-N-[3-(trifluoromethyl)phenyl]naphthalene-1-carboxamide](/img/structure/B1667765.png)